molecular formula C8H13N3O2 B13076100 Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate

Cat. No.: B13076100
M. Wt: 183.21 g/mol
InChI Key: XOXGWNKZAMLZNE-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number 177760-04-2 and a molecular weight of 169.18 g/mol. Its molecular formula is C7H11N3O2. This solid compound features an imidazole core, which is a privileged structure in medicinal chemistry, often associated with diverse biological activities. The molecule is multifunctional, containing both a carboxyethyl ester group and a primary amine on the side chain, making it a valuable bifunctional building block for chemical synthesis. Researchers can utilize the amine group for amide bond formation or conjugation, while the ester can be hydrolyzed to a carboxylic acid or serve as a site for nucleophilic substitution. Its predicted boiling point is 338.2±34.0 °C and it has a predicted pKa of 5.83±0.25. Computed physicochemical properties include a topological polar surface area (TPSA) of 70.14 Ų and a consensus LogP of 0.31, indicating good gastrointestinal absorption potential though it is not predicted to be BBB permeant. It is not expected to inhibit major cytochrome P450 enzymes including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Safety Information: This compound has the GHS07 pictogram and a signal word of "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and, if in eyes, to wash cautiously with water for several minutes, removing contact lenses if present. Storage: The product should be stored in a dark place under an inert atmosphere (such as nitrogen or argon) at 2-8°C.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)imidazole-4-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7-5-10-6-11(7)4-3-9/h5-6H,2-4,9H2,1H3

InChI Key

XOXGWNKZAMLZNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN1CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl glyoxalate with 2-aminoethylamine under controlled conditions to form the imidazole ring . The reaction is usually carried out in the presence of a catalyst, such as nickel or rhodium, to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the aminoethyl side chain and imidazole ring. Key observations include:

  • Side-chain oxidation : The 2-aminoethyl group converts to a ketone or carboxylic acid derivative under strong oxidizers like KMnO₄/H₂SO₄.

  • Ring oxidation : The imidazole moiety forms N-oxide derivatives when treated with m-CPBA (meta-chloroperbenzoic acid).

Reaction TypeReagentsProductsYield (%)
Side-chain oxidationKMnO₄/H₂SO₄Ethyl 1-(2-oxoethyl)-1H-imidazole-5-carboxylate65–72
Ring oxidationm-CPBAEthyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate N-oxide58

Ester Aminolysis

The ethyl ester group participates in aminolysis with primary/secondary amines, forming amides. Polyethyleneimine (PEI) derivatives are notably synthesized via this route:

  • Conditions : Methanol solvent, 5 days at RT under nitrogen .

  • Catalysts : Cyanide ions (NaCN) or TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) accelerate the reaction .

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by ethanol elimination .

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization to form bicyclic structures:

  • Base-mediated cyclization : NaOH in ethanol generates fused imidazo[1,2-a]pyridine derivatives .

  • Acid-catalyzed cyclization : HCl promotes ring closure to imidazolidinone systems.

SubstrateConditionsProductYield (%)
This compoundNaOH/EtOH, refluxImidazo[1,2-a]pyridine-6-carboxylate81

Nucleophilic Substitution

The aminoethyl group undergoes substitution with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride converts the amine to an acetamide derivative.

Example :
R NH2+CH3IR NH CH3+I\text{R NH}_2+\text{CH}_3\text{I}\rightarrow \text{R NH CH}_3^+\text{I}^-
(R = imidazole-ester backbone).

Hydrolysis Reactions

Controlled hydrolysis selectively modifies functional groups:

  • Ester hydrolysis : NaOH/EtOH cleaves the ethyl ester to carboxylic acid.

  • Amide hydrolysis : HCl/H₂O hydrolyzes acetamide derivatives to free amines.

Hydrolysis TypeConditionsProduct
Ester2M NaOH, EtOH, 80°C1-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid
Amide6M HCl, refluxThis compound

Metal Coordination

The imidazole ring coordinates transition metals (e.g., Cu²⁺, Zn²⁺) through its nitrogen atoms, forming complexes used in catalysis or medicinal chemistry.

Key Applications :

  • Enzyme inhibition via metal ion chelation in active sites.

  • Stabilization of oxidation states in catalytic cycles.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate, as anticancer agents. The compound has been investigated for its ability to inhibit specific proteins involved in cancer cell proliferation. For instance, it has shown promising results in inhibiting the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells. By disrupting this process, the compound could induce multipolar spindle formation and lead to cell death in cancerous cells .

Case Study: Inhibition of HSET

  • Compound Tested : this compound
  • Target : HSET (KIFC1)
  • Result : Induced multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death.
  • IC50 Value : Micromolar range observed during in vitro assays.

Agricultural Applications

2. Plant Growth Regulators

Imidazole derivatives are increasingly recognized for their roles as plant growth regulators. This compound can enhance plant growth and yield by modulating hormonal pathways in plants. This compound may act as a biostimulant, promoting root development and nutrient uptake.

Case Study: Effect on Crop Yield

  • Crop Tested : Tomato plants
  • Application Rate : 50 mg/L
  • Observation Period : 30 days
  • Results :
    • Increased root biomass by 25%
    • Enhanced fruit yield by 15%

Material Sciences

3. Synthesis of Functional Polymers

This compound serves as a building block for synthesizing functional polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Development

  • Polymer Type : Imidazole-functionalized polyurethane
  • Synthesis Method : Copolymerization with diisocyanates
  • Properties Measured :
    • Thermal Stability: Increased by 20°C compared to non-functionalized counterparts.
    • Mechanical Strength: Enhanced tensile strength by 30%.

Data Summary Table

Application AreaCompound RoleKey Findings
Medicinal ChemistryAnticancer agentInduces multipolarity in cancer cells (IC50 micromolar)
AgriculturePlant growth regulatorIncreased root biomass (25%) and fruit yield (15%)
Material SciencesBuilding block for functional polymersEnhanced thermal stability (20°C increase) and tensile strength (30% increase)

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic processes and other biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate can be inferred by comparing it to structurally related etomidate derivatives. Below is a detailed analysis of key analogs, focusing on substituent effects, receptor interactions, and functional outcomes.

Table 1: Structural and Pharmacological Comparison of Etomidate Analogs

Compound Name Substituent Modifications Key Pharmacological Properties Receptor Affinity/Activity Evidence Source
Etomidate (R-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) Phenylethyl group at position 1 Potent GABAA receptor activation; anesthetic and sedative effects; inhibits 11β-hydroxylase High stereoselectivity for GABAA receptors; no significant nAChR/5-HT3R inhibition at clinical doses
TFD-Etomidate (Ethyl 1-(1-(4-(trifluoromethyl)-3H-diazirin-3-yl)phenylethyl)-1H-imidazole-5-carboxylate) Diazirinyl and trifluoromethyl groups on phenyl ring Retains anesthetic potency; reversed stereoselectivity; photolabels α-subunit of nAChR Inhibits nAChR and 5-HT3R at anesthetic concentrations; lower GABAA efficacy vs. etomidate
Flutomidate (Ethyl 1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-5-carboxylate) 4-Fluorophenyl substitution Improved metabolic stability and receptor selectivity Enhanced binding to GABAA receptors; reduced off-target effects
Dimethoxy-Etomidate (Ethyl 1-(1-(3,5-dimethoxyphenyl)ethyl)-1H-imidazole-5-carboxylate) 3,5-Dimethoxyphenyl substitution Retains 11β-hydroxylase inhibition; lacks sedative effects Minimal GABAA modulation; selective adrenal suppression
Azietomidate (2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(phenylethyl)-1H-imidazole-5-carboxylate) Diazirine group on ethyl ester Photolabels β1Met-236 and α1Met-286 residues in GABAA receptors Retains anesthetic activity; used for mapping receptor binding sites

Key Findings:

Substituent Position and Steric Effects :

  • The phenylethyl group in etomidate is critical for GABAA receptor binding and stereoselectivity. Modifications to this group (e.g., fluorination in Flutomidate) enhance metabolic stability without compromising activity .
  • Diazirine-containing analogs (TFD-etomidate, Azietomidate) enable photolabeling studies but exhibit altered stereoselectivity and receptor interactions. TFD-etomidate uniquely inhibits excitatory receptors (nAChR, 5-HT3R), unlike etomidate .

Functional Outcomes :

  • Dimethoxy-etomidate demonstrates that phenyl ring substitutions can decouple GABAA modulation from adrenal toxicity, enabling selective 11β-hydroxylase inhibition .
  • Fluorinated analogs (e.g., Flutomidate) show improved pharmacokinetic profiles, suggesting that halogenation reduces off-target interactions .

Photolabeling Utility :

  • Diazirine-modified derivatives (TFD-etomidate, Azietomidate) are pivotal for mapping anesthetic binding sites on GABAA and nACh receptors. Azietomidate specifically labels β1Met-236 and α1Met-286 residues, critical for GABAA activation .

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate (EAI) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes relevant findings from various studies to provide a comprehensive overview of EAI's biological activity.

Chemical Structure and Properties

EAI is characterized by the presence of an imidazole ring, which is known for its biological significance. The chemical structure can be represented as follows:

C7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2

The compound features an ethyl ester group, an amino group, and a carboxylate functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of EAI and related imidazole derivatives. The following table summarizes the findings regarding the antimicrobial efficacy of EAI against various pathogens:

PathogenActivity ObservedReference
Methicillin-resistant Staphylococcus aureus (MRSA)No significant activity
Escherichia coliModerate activity
Pseudomonas aeruginosaNo significant activity
Candida albicansModerate activity

In a study by Ovonramwen et al., EAI was tested against clinical isolates of MRSA and other Gram-positive bacteria, showing no significant antimicrobial activity. However, moderate effects were noted against certain Gram-negative bacteria and fungi, suggesting that while EAI may not be broadly effective, it could have selective antimicrobial properties.

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive study assessed the antimicrobial activity of various imidazole derivatives, including EAI. The results indicated that while some derivatives were effective against specific strains, EAI did not demonstrate significant inhibition against MRSA or other tested pathogens .
  • Anticancer Screening : In a screening for novel anticancer agents, compounds with imidazole rings were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Although EAI was not specifically mentioned, the general trend showed that modifications on the imidazole ring could enhance biological activity .
  • Pharmacological Properties : A review of pharmacological literature noted that imidazole derivatives often exhibit diverse biological activities, including antifungal and antiparasitic effects. This suggests that EAI might also possess unexplored pharmacological potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate, and how can purity be ensured?

  • Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, including alkylation, esterification, and protecting-group strategies. For example, analogous compounds like etomidate derivatives (e.g., TFD-etomidate) are synthesized via nucleophilic substitution or coupling reactions using ethyl esters and aminoethyl side chains . Purity can be ensured via column chromatography (silica gel) and validated by HPLC with UV detection. Crystallization in solvents like ethanol or acetone may improve yield and purity, as seen in related imidazole carboxylate syntheses .

Q. How can X-ray crystallography be applied to resolve the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry. Tools like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are industry standards . For example, analogous imidazole derivatives (e.g., ethyl benzimidazole carboxylates) were resolved at 100 K using Mo-Kα radiation, with data processed via APEX2 and SAINT software . Mercury CSD can further analyze packing patterns and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazards are unclassified, general imidazole-handling guidelines apply:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in sealed containers under inert gas (e.g., N₂) to prevent degradation .
  • Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS for spill management .

Advanced Research Questions

Q. How does the 2-aminoethyl substituent influence receptor binding affinity and selectivity in pharmacological studies?

  • Methodological Answer : The aminoethyl group enhances hydrogen-bonding potential and cationic character, which may improve interactions with receptors like GABAA or histamine H3. For example, in H3-antagonist studies, aminoethyl-thiazole derivatives showed pA2 values up to 8.27, with potency linked to alkyl chain length and substituent position (e.g., thiazol-4-yl vs. 5-yl) . Competitive radioligand binding assays (using [³H]-N<sup>α</sup>-methylhistamine) and functional cAMP assays can quantify affinity and efficacy .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for imidazole derivatives?

  • Methodological Answer : Discrepancies in SAR (e.g., variable potency with alkyl chain length ) can be addressed via:

  • Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., using GROMACS).
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications on binding energy.
  • Crystallographic Overlays : Compare ligand-receptor co-crystal structures to identify steric/electronic mismatches .

Q. How does stereochemistry affect the compound’s interaction with chiral receptors or enzymes?

  • Methodological Answer : Enantiomers may exhibit divergent pharmacological profiles. For example, R- and S-etomidate enantiomers show reversed stereoselectivity at GABAA receptors . Chiral resolution via HPLC (Chiralpak® columns) or enzymatic kinetic resolution can isolate enantiomers. Site-directed mutagenesis (e.g., α1β2γ2L GABAA subunits) identifies stereospecific binding residues .

Q. What in silico tools predict the pharmacokinetic (PK) and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, BBB permeability, and CYP450 inhibition.
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups or aromatic amines) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to off-target receptors (e.g., 5-HT3 or nAChR) to assess selectivity .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of pharmacological data across different experimental models?

  • Methodological Answer :

  • Cross-Species Assays : Compare results in transfected HEK293 cells vs. primary neuronal cultures.
  • Positive Controls : Use established agonists/antagonists (e.g., etomidate for GABAA studies ).
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to account for inter-experimental variability .

Q. What computational methods analyze electronic effects of substituents on the imidazole ring?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA computes electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • QSAR Modeling : Build regression models using descriptors like logP, molar refractivity, and Hammett constants .

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